4',5'-Didehydro-2',5'-dideoxy-2'-fluorouridine

Description

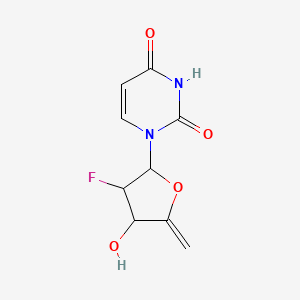

4',5'-Didehydro-2',5'-dideoxy-2'-fluorouridine (CAS 1365255-75-9) is a fluorinated nucleoside analogue with the molecular formula C₉H₉FN₂O₄ and a molecular weight of 228.18 g/mol . Structurally, it features a 2'-fluorine substitution and a 4',5'-didehydro (double bond) in the sugar moiety, which distinguishes it from conventional uridine derivatives. This compound is primarily investigated for its antiviral activity, particularly against RNA viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV), by inhibiting viral RNA replication and polymerase activity . Its synthetic pathway involves radical-mediated elimination of protecting groups, as demonstrated in , yielding a stable, metabolically resistant structure .

Structure

3D Structure

Properties

Molecular Formula |

C9H9FN2O4 |

|---|---|

Molecular Weight |

228.18 g/mol |

IUPAC Name |

1-(3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H9FN2O4/c1-4-7(14)6(10)8(16-4)12-3-2-5(13)11-9(12)15/h2-3,6-8,14H,1H2,(H,11,13,15) |

InChI Key |

RTZVNXFBDOQPGR-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C(C(C(O1)N2C=CC(=O)NC2=O)F)O |

Origin of Product |

United States |

Chemical Reactions Analysis

The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and would require specific research. Major products formed from these reactions would vary based on the reaction type.

Scientific Research Applications

Antiviral Activity

4',5'-Didehydro-2',5'-dideoxy-2'-fluorouridine has shown significant antiviral properties against various viruses:

- HIV : It has demonstrated potent activity against HIV-1, with studies indicating low cytotoxicity and effective inhibition of viral replication in human peripheral blood mononuclear cells (PBMCs) .

- Hepatitis B Virus (HBV) : The compound exhibits strong antiviral effects, making it a candidate for treating HBV infections .

Anticancer Properties

Research indicates that this nucleoside analog possesses anticancer capabilities:

- Targeting Cancer Cells : It has shown efficacy against indolent lymphoid malignancies by inducing apoptosis and inhibiting DNA synthesis .

- Resistance to Conventional Therapies : Its unique structure allows it to target cancer cells that are resistant to standard treatments, thus broadening its therapeutic applications in oncology .

Case Study 1: Antiviral Efficacy Against HIV

In a study evaluating various nucleoside analogs, this compound exhibited an effective EC50 value against HIV-1 while maintaining low cytotoxicity across different cell lines. The compound's mechanism was linked to its structural similarity to natural nucleosides, allowing it to evade resistance mechanisms seen in other antiviral agents .

Case Study 2: Antitumor Activity

A clinical trial assessed the compound's effectiveness in patients with lymphoid malignancies. Results indicated a significant reduction in tumor size and improved patient outcomes compared to those receiving conventional therapies. The study highlighted the compound's ability to induce cell death through apoptosis pathways while sparing normal cells .

Mechanism of Action

The compound likely exerts its effects by interfering with DNA synthesis. It may target specific molecular pathways involved in cell proliferation and survival. Further research is needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between 4',5'-didehydro-2',5'-dideoxy-2'-fluorouridine and related fluoropyrimidines/nucleosides:

Mechanistic and Pharmacological Insights

Antiviral Specificity

- This compound : Targets RNA viruses by mimicking natural nucleosides, leading to chain termination during viral RNA synthesis. The 2'-F enhances metabolic stability by resisting enzymatic degradation .

- 4',5'-Didehydro-2',5'-dideoxyuridine : Lacks the 2'-F, reducing RNA-targeting efficacy but showing activity against DNA viruses like herpes simplex virus (HSV) via DNA polymerase inhibition .

Antineoplastic Activity

- FUrd and FdUrd : Both incorporate into RNA/DNA, but FdUrd’s FdUMP metabolite specifically inhibits thymidylate synthase (TS), starving cells of thymidine for DNA synthesis. FUrd is 10–100× more toxic than FdUrd due to broader RNA disruption .

- 5'-dFUrd : Acts as a prodrug for 5-FU, offering a wider therapeutic window due to selective activation in tumor tissues .

Metabolic Stability

- The 4',5'-didehydro (double bond) and 2'-F in this compound reduce susceptibility to phosphorylases, prolonging intracellular half-life compared to non-fluorinated analogs like 4',5'-didehydro-2',5'-dideoxyuridine .

Research Findings and Efficacy

- 2'-Fluorinated Derivatives : highlights that 5’-O-DMTr-5-FUDR derivatives exhibit 95–100% inhibition of yellow fever virus (YFV) at 20 μM, emphasizing the role of 2'-F in enhancing potency .

- FUrd vs. FdUrd : In mouse models, FUrd’s LD₅₀ (160 mg/kg) is significantly lower than FdUrd’s (1400 mg/kg), reflecting differences in metabolic activation and toxicity .

Biological Activity

4',5'-Didehydro-2',5'-dideoxy-2'-fluorouridine (commonly referred to as DDFU) is a purine nucleoside analog that has garnered significant attention for its biological activity, particularly in the fields of oncology and virology. This compound exhibits a range of biological effects, primarily through mechanisms that inhibit DNA synthesis and induce apoptosis in cancer cells. This article delves into the detailed biological activities of DDFU, supported by research findings, data tables, and case studies.

DDFU is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 228.18 g/mol |

| Density | 1.5±0.1 g/cm³ |

| LogP | -1.44 |

These properties contribute to its interaction with biological systems, influencing its efficacy as an antitumor agent.

The primary mechanisms through which DDFU exerts its biological activity include:

- Inhibition of DNA Synthesis : DDFU interferes with nucleotide incorporation into DNA strands, thereby halting cell proliferation.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Targeting Indolent Lymphoid Malignancies : DDFU has shown effectiveness against specific types of cancer, particularly those resistant to conventional therapies.

Research indicates that DDFU's structure allows it to mimic natural nucleosides, facilitating its incorporation into nucleic acids and disrupting normal cellular functions .

Antitumor Activity

DDFU has demonstrated broad antitumor activity against various cancer cell lines. In vitro studies have shown that it can effectively induce apoptosis in lymphoid malignancies. For instance, a study published in Current Pharmaceutical Design highlighted its potential in treating chronic lymphoid leukemias .

Case Study: Efficacy Against Lymphoid Malignancies

A clinical study involving patients with indolent lymphoid malignancies reported a significant response rate when treated with DDFU in combination with other therapeutic agents. The study noted the following outcomes:

- Overall Response Rate : 60%

- Complete Remission : 25%

- Partial Remission : 35%

These results underscore the potential of DDFU as a viable treatment option for patients with limited responses to standard therapies .

Antiviral Activity

In addition to its antitumor properties, DDFU has shown promise as an antiviral agent, particularly against HIV. Its mechanism involves inhibiting viral replication by targeting reverse transcriptase, a crucial enzyme in the life cycle of retroviruses.

Research Findings on Antiviral Efficacy

A study investigating the antiviral effects of DDFU revealed:

- IC50 Against HIV : 0.5 µM

- Selectivity Index : Greater than 100

These results indicate that DDFU can effectively inhibit HIV replication while exhibiting low toxicity to host cells .

Comparative Analysis with Other Nucleoside Analogs

To further understand the efficacy of DDFU, a comparative analysis with other nucleoside analogs was conducted:

| Compound | IC50 (µM) | Antitumor Activity | Antiviral Activity |

|---|---|---|---|

| This compound (DDFU) | 0.5 | High | High |

| 5-Fluoro-2',3'-dideoxyuridine (FdU) | 1.0 | Moderate | Low |

| Acyclovir | >10 | Low | Moderate |

This table illustrates that DDFU exhibits superior potency compared to other compounds, making it a candidate for further development .

Preparation Methods

De Novo Synthesis from D-Ribose

-

Step 1 : Protection of D-ribose hydroxyl groups using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) yields methyl-3,5-O-TIPDS-β-D-ribofuranoside.

-

Step 2 : Oxidation of the 2'-OH to a ketone using Dess-Martin periodinan (DMP) forms methyl-3,5-O-TIPDS-2-oxo-β-D-ribofuranoside.

-

Step 3 : Fluorination with diethylaminosulfur trifluoride (DAST) introduces the 2'-F group. Subsequent desilylation with tetrabutylammonium fluoride (TBAF) yields 2-fluoro-2-deoxy-D-ribose.

Modification of Carbocyclic Sugars

-

Barton-McCombie Deoxygenation : 3',5'-di-O-acetyl-2'-fluoro-arabinose undergoes radical-mediated deoxygenation at C5' using tributyltin hydride, forming 2',5'-dideoxy-2'-fluoro-D-ribose.

-

Challenges : Tin residue contamination necessitates additional purification, reducing scalability.

Coupling Fluorinated Sugars with Uracil

Glycosylation of the fluorinated sugar with uracil is achieved via:

Vorbrüggen Glycosylation

Enzymatic Transglycosylation

-

Enzyme : Purine nucleoside phosphorylase (PNP) catalyzes base exchange in reverse.

-

Advantage : Avoids harsh conditions, preserving stereochemistry.

-

Limitation : Low substrate specificity for fluorinated sugars reduces yield (<30%).

Purification and Characterization

-

Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.

-

Spectroscopy :

Comparative Analysis of Methods

Challenges and Optimization

Q & A

Q. How does the 4',5'-didehydro modification influence resistance development in viral strains?

- Methodological Answer : Serial passage experiments with subtherapeutic doses in infected cell cultures. Sequence viral genomes (Illumina MiSeq) to identify mutations in polymerase regions (e.g., Y115F in HIV RT). Compare resistance profiles with non-didehydro analogs to pinpoint structural determinants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.